![molecular formula C8H11N5 B13302150 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core. The propyl group can be introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Research: The compound is used in studies to understand its effects on cell cycle regulation and apoptosis.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of the kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the propyl group.
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. The presence of the propyl group may enhance its lipophilicity and improve its pharmacokinetic properties compared to similar compounds .
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
1-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-2-3-13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
MHTAKBABWFEWBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=NC=NC(=C2C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


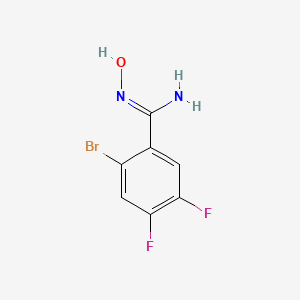
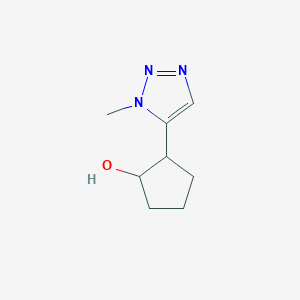

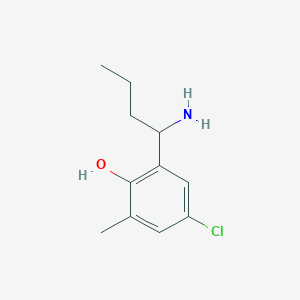


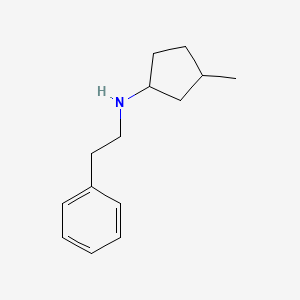
![6-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13302108.png)
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)
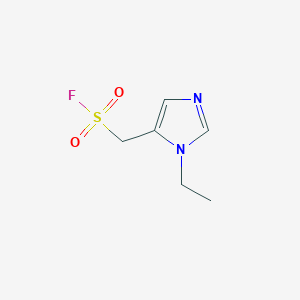
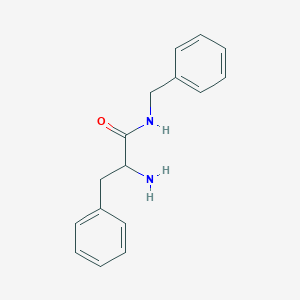
![4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)

![1-{6-Amino-3-azabicyclo[3.1.1]heptan-3-yl}-3-fluoropropan-2-ol](/img/structure/B13302145.png)
